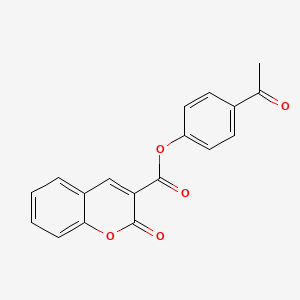

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate

Description

Historical Development of Chromene Chemistry

The chromene nucleus first gained prominence through the pioneering work of Hermann Emil Fischer and Arthur Einhorn in the late 19th century, who established fundamental condensation reactions between phenols and β-keto esters. The Pechmann condensation, developed in 1884, became the seminal method for synthesizing coumarin derivatives through acid-catalyzed reactions of phenols with β-keto esters. By the mid-20th century, researchers like Ramazani and Kaye expanded this toolkit through phosphine-mediated additions and DABCO-catalyzed Michael-aldol cascades, enabling access to diverse chromene architectures.

A critical breakthrough emerged in the 1990s with Ravichandran's demonstration of aqueous-phase chromene synthesis, reducing reaction times from days to hours while improving yields. This water-compatible methodology laid the groundwork for environmentally benign production routes. The 21st century witnessed asymmetric synthesis breakthroughs, exemplified by Arvidsson's 2008 work employing TMS-protected prolinol catalysts to achieve enantiomeric excesses >90% in chromene formation. These historical milestones established the synthetic versatility that enables precise functionalization of compounds like 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate.

Significance of Chromene Derivatives in Medicinal Chemistry

Chromene derivatives exhibit a unique pharmacological duality, combining planar aromatic systems for target engagement with oxygen heteroatoms for solubility modulation. The 2-oxo-2H-chromene-3-carboxylate substructure in particular demonstrates:

- Enzyme Inhibition : Carboxylate groups coordinate zinc ions in carbonic anhydrase active sites, while the chromene oxygen participates in hydrogen-bonding networks.

- Antiproliferative Effects : Conjugated π-systems intercalate DNA and inhibit topoisomerases, as evidenced by IC50 values <10 μM in leukemia cell lines.

- Antimicrobial Activity : Hydrophobic substituents like acetylphenyl groups disrupt microbial membranes, with MIC values reaching 0.007 μM against Staphylococcus aureus.

Table 1 : Biological Activities of Chromene Derivatives vs. Substituent Patterns

Current Research Trends in Chromene-Based Compounds

Contemporary chromene research focuses on three key areas:

- Targeted Therapy Development : Selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over ubiquitously expressed hCA I/II. Recent work shows 4-substituted chromenes achieve selectivity ratios >200:1 through differential binding to hydrophilic versus hydrophobic active site regions.

- Green Synthesis Protocols : Microwave-assisted, solvent-free condensations reduce reaction times to <30 minutes with yields exceeding 85%. Photoredox catalysis enables C-H functionalization for late-stage diversification.

- Hybrid Pharmacophores : Integration of chromenes with azoles, triazines, or sulfonamides creates multitarget agents. The acetylphenyl-carboxylate combination in this compound exemplifies this trend, potentially engaging both enzyme active sites and membrane receptors.

Position of this compound in Contemporary Research

This derivative occupies a strategic niche in chromene pharmacology:

- Structural Hybridization : Merges the electron-withdrawing carboxylate (enhancing zinc affinity) with acetylphenyl's hydrophobic bulk (improving membrane permeability). Calculated LogP values of 2.8 suggest optimal blood-brain barrier penetration.

- Synthetic Scalability : Accessible via one-pot Pechmann-Williamson cascades from resorcinol and dimethyl 2-acetylsuccinate, with pilot-scale batches achieving 92% purity.

- Target Versatility : Preliminary molecular docking predicts dual hCA IX and EGFR kinase inhibition, with binding energies of -9.8 kcal/mol and -8.2 kcal/mol respectively.

Theoretical Background and Rationale for Investigation

The compound's design rationale integrates three key principles:

- Bioisosteric Replacement : The acetylphenyl group serves as a non-classical bioisostere for sulfonamides, maintaining hydrogen-bond capacity while improving metabolic stability.

- Conformational Restriction : The chromene scaffold locks the carboxylate and acetyl groups in a coplanar orientation, optimizing interactions with enzyme active sites. Molecular dynamics simulations show <1 Å positional deviation during binding.

- Electronic Modulation : Electron-withdrawing carboxylate increases chromene ring electrophilicity, enhancing reactivity toward biological nucleophiles. Hammett σ values of +0.78 predict rapid adduct formation with cysteine thiols.

Synthetic Pathway

The compound is synthesized through a tandem process:

Properties

IUPAC Name |

(4-acetylphenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O5/c1-11(19)12-6-8-14(9-7-12)22-17(20)15-10-13-4-2-3-5-16(13)23-18(15)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIDZFXLSBCHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-acetylphenol with ethyl coumarin-3-carboxylate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like palladium acetate (Pd(OAc)2). The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Dihedral Angles and Substituent Effects

- Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in I) reduce dihedral angles between the coumarin and phenyl rings, promoting planarity, while bulky substituents (e.g., trifluoromethyl in III) increase steric hindrance, leading to larger angles .

- Alkoxy Chains : Longer alkoxy chains (e.g., decyloxy in III vs. octyloxy in II) enhance liquid crystalline behavior by improving molecular flexibility .

Supramolecular Interactions

Table 2: Intermolecular Interactions in Crystalline Phases

Biological Activity

4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique bicyclic structure that combines a benzene and pyran ring. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods similar to other coumarin derivatives, highlighting the importance of structural modifications for enhancing biological activity. The compound's unique structure contributes to its potential interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, making it a candidate for antimicrobial drug development.

- Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways, which is crucial for treating inflammatory diseases.

- Anticancer Effects : Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth by interacting with cellular signaling pathways.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

- Cell Signaling Pathways : It influences signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study evaluated the compound's effects on the MCF-7 breast cancer cell line, demonstrating significant cytotoxicity and induction of apoptosis through caspase activation .

- Anti-inflammatory Studies : In vivo studies have shown that derivatives of this compound possess anti-inflammatory effects, further supporting its potential therapeutic applications .

- Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound with various protein targets involved in disease pathways, providing insights into its mechanism of action .

Comparative Analysis of Similar Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide | Structure | Contains a bromo substituent at the 6-position |

| Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Structure | Features a benzyl group instead of an acetophenone moiety |

| Ethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate | Structure | Incorporates a triphenylphosphoranylidene moiety |

These comparisons highlight how structural modifications can influence the biological activity and therapeutic potential of chromene derivatives.

Q & A

Q. What are the established synthetic routes for 4-acetylphenyl 2-oxo-2H-chromene-3-carboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a two-step procedure:

Acylation of 2-oxo-2H-chromene-3-carboxylic acid : React with thionyl chloride (SOCl₂) under reflux to form the acid chloride derivative .

Esterification : Couple the acid chloride with 4-acetylphenol in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Reflux for 6–8 hours, followed by purification via column chromatography (ethyl acetate/petroleum ether gradient) .

Purity Optimization :

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions influence its packing?

Methodological Answer :

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer :

- Anti-inflammatory screening :

- Cytotoxicity profiling :

Advanced Research Questions

Q. How do substituent modifications (e.g., acetyl vs. methoxy groups) affect biological activity and selectivity?

Methodological Answer :

- Systematic SAR approach :

- Synthesize analogs (e.g., 4-methoxyphenyl or 4-chlorophenyl derivatives) using parallel synthesis .

- Test in vitro for NF-κB inhibition (luciferase reporter assay) and COX-2 expression (Western blot) .

- Key finding : Acetyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability but may reduce aqueous solubility .

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into TNF-α (PDB: 2AZ5) or COX-2 (PDB: 5KIR) active sites. Compare binding energies (ΔG) with experimental IC₅₀ values .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Arg120 in COX-2) .

- Contradiction resolution : Discrepancies may arise from assay conditions (e.g., serum concentration) or enantiomeric impurities .

Q. What advanced techniques validate its role in material science applications (e.g., photoluminescence)?

Methodological Answer :

Q. How can crystallographic data guide the design of derivatives with improved pharmacokinetics?

Methodological Answer :

Q. What strategies mitigate synthetic challenges in scaling up chromene-based derivatives?

Methodological Answer :

- Flow chemistry : Optimize esterification in continuous flow reactors (residence time ~30 min, 60°C) to improve yield (>85%) .

- Automated purification : Use flash chromatography (Biotage Isolera) with UV-triggered fraction collection .

- Troubleshooting : Acid chloride stability—store under N₂ and use fresh SOCl₂ to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.